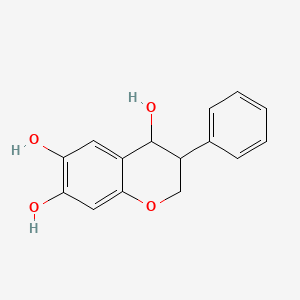
3-Phenylchroman-4,6,7-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylchroman-4,6,7-triol is a polyphenolic compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often found in natural products. This compound, characterized by its three hydroxyl groups at positions 4, 6, and 7, exhibits significant potential in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylchroman-4,6,7-triol typically involves the cyclization of appropriate phenolic precursors. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid at elevated temperatures . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenylchroman-4,6,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Reduced chroman derivatives.
Substitution: Various substituted phenylchroman derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The biological effects of 3-Phenylchroman-4,6,7-triol are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: Neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Anticancer Activity: Induces apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways.
Comparación Con Compuestos Similares
3-Phenylchroman-4,6,7-triol can be compared with other similar compounds, such as:
Chroman-4-one: Lacks the hydroxyl groups present in this compound, resulting in different biological activities.
Isoflavanones: Similar structure but with different substitution patterns, leading to varied pharmacological properties.
Flavanones: Another class of polyphenolic compounds with distinct antioxidant and anti-inflammatory activities.
Uniqueness: The presence of three hydroxyl groups in this compound imparts unique antioxidant and anti-inflammatory properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H14O4 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
3-phenyl-3,4-dihydro-2H-chromene-4,6,7-triol |
InChI |
InChI=1S/C15H14O4/c16-12-6-10-14(7-13(12)17)19-8-11(15(10)18)9-4-2-1-3-5-9/h1-7,11,15-18H,8H2 |
Clave InChI |
MLYJXOGQMWPMGJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C2=CC(=C(C=C2O1)O)O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


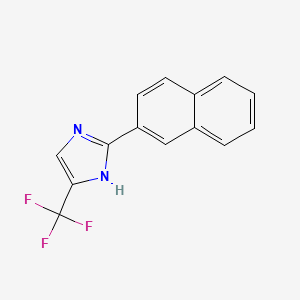
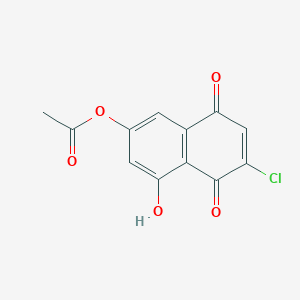
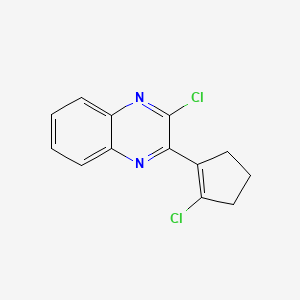
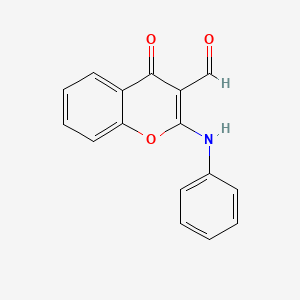
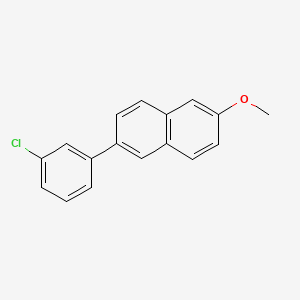
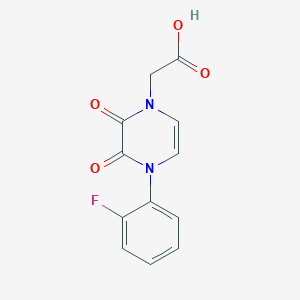

![ethyl 2-[2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B11854786.png)



![6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11854827.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11854841.png)
![9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854842.png)
